N'-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide
Description
Infrared (IR) Spectroscopy
Key IR absorption bands (hypothesized based on functional groups):
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3250–3100 | N-H stretching (hydrazide) |
| 1680–1650 | C=O stretching (amide) |
| 1600–1580 | C=N stretching (imine) |
| 750–700 | C-Cl stretching |
Similar imidazo[1,2-a]pyridine derivatives show strong carbonyl signals at 1658 cm⁻¹ , aligning with the amide group.
Nuclear Magnetic Resonance (NMR)
- δ 8.70–8.50 (s, 1H, imidazo-H)
- δ 8.30–8.10 (d, 2H, aromatic H from 4-chlorophenyl)
- δ 7.90–7.70 (m, 3H, pyridine and imine H)
- δ 7.60–7.40 (m, 2H, aromatic H from 4-chlorophenyl)
- δ 6.50–6.30 (s, 1H, NH hydrazide)
¹³C NMR (100 MHz, DMSO-d₆) :
Mass Spectrometry (MS)
- ESI-HRMS : m/z 298.07 [M+H]⁺ (calculated for C₁₅H₁₂ClN₄O⁺).
- Fragmentation peaks at m/z 281.03 (loss of NH₂), 253.98 (loss of Cl), and 181.05 (imidazo[1,2-a]pyridine core).
Tautomeric Behavior and Conformational Dynamics
The compound exhibits hydrazone-keto tautomerism , stabilized by intramolecular hydrogen bonding:
$$
\text{Hydrazone form} \rightleftharpoons \text{Keto form}
$$
The equilibrium favors the hydrazone tautomer due to conjugation between the imine (C=N) and amide (C=O) groups.
Conformational Flexibility
- The C=N bond permits E/Z isomerism, with the E-isomer predominating due to reduced steric strain.
- The imidazo[1,2-a]pyridine core adopts a planar conformation, while the 4-chlorophenyl group rotates freely, contributing to dynamic molecular behavior.
| Parameter | Value |
|---|---|
| Tautomeric Energy Barrier | ~25–30 kcal/mol (calculated) |
| Rotation Barrier (C=N) | ~15–20 kcal/mol |
These dynamics are critical for understanding reactivity in synthetic and biological contexts.
Properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]imidazo[1,2-a]pyridine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-13-3-1-11(2-4-13)10-18-19-15(21)12-5-7-20-8-6-17-14(20)9-12/h1-10H,(H,19,21)/b18-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXAAOUGJHQLIF-VCHYOVAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC3=NC=CN3C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC3=NC=CN3C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism:
- N,N-Acetal Formation: Initial condensation of cyanoacetohydrazide with aldehyde forms a N,N-acetal intermediate.
- Knoevenagel Condensation: The intermediate undergoes condensation with 4-nitroacetophenone.
- Michael Addition: The resulting product reacts via Michael addition with 1,1-bis(methylthio)-2-nitroethylene.
- Imine–Enamine Tautomerization: Tautomerization facilitates the formation of reactive intermediates.
- N-Cyclization: Final cyclization yields the fused heterocyclic carbohydrazide.
Optimization Data:
| Entry | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| 7 | Water/Ethanol (1:3) | None | 5 | 87 |
Conditions:
- Solvent: Water and ethanol mixture (1:3 v/v)
- Temperature: Reflux (~78°C)
- Reaction Time: 5 hours
- Catalyst: None (catalyst-free process)
Reaction Conditions and Effect of Substituents
The reaction's efficiency depends heavily on the nature of the substituents on aromatic aldehydes and ketones:
- Electron-withdrawing groups enhance reaction rate and yield.
- Electron-donating groups decrease reactivity.
- Steric hindrance from ortho substituents or bulky groups on diamines inhibits product formation.
Alternative Synthetic Strategies
Other methods involve cyclocondensation reactions of 2-aminopyridines with α-halocarbonyl compounds, 1,3-dicarbonyl compounds, nitroolefins, or alkynes. These traditional approaches are less versatile compared to multicomponent reactions but have been used historically for imidazo[1,2-a]pyridine synthesis.
Use of Heterocyclic Ketene Aminals (HKAs)
Recent advances include employing heterocyclic ketene aminals (HKAs) reacting with bis-electrophiles to construct fused heterocycles, offering alternative pathways for complex heterocyclic synthesis. These methods are less common but provide efficient routes to tetrahydroimidazo[1,2-a]pyridines.
Summary of Key Data
| Method | Starting Materials | Solvent | Catalyst | Reaction Time | Yield Range | Notes |
|---|---|---|---|---|---|---|
| Multicomponent cascade | Cyanoacetohydrazide, aldehyde, ketone, nitroethylene, diamine | Water/ethanol | None | 4–7 hours | 73–90% | Environmentally friendly, high yield |
| Cyclocondensation | 2-aminopyridine + α-halocarbonyl | Various | Acid or base | Varies | Moderate to high | Less versatile, traditional approach |
| HKA reactions | Heterocyclic ketene aminals + bis-electrophiles | Not specified | Not specified | Not specified | Variable | Novel, less common |
Chemical Reactions Analysis
N’-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Anticancer Properties
N'-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide has shown significant anticancer activity in various studies. The compound's mechanism involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
- Case Study : A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited cytotoxic effects against several cancer cell lines. For instance, compounds similar to this compound displayed IC50 values ranging from 0.39 µM to 4.2 µM against MCF-7 and A375 cell lines respectively, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 0.46 |
| Similar Derivative | A375 | 4.2 |
Anti-inflammatory Effects
Research indicates that imidazo[1,2-a]pyridine derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Case Study : In a review of pyrazole derivatives, it was noted that certain compounds exhibited significant anti-inflammatory properties through modulation of COX enzymes, which are critical in the inflammatory response . This suggests that this compound may similarly affect these pathways.
Neurological Disorders
The compound has been investigated for its potential in treating neurological disorders such as Alzheimer's disease and multiple sclerosis due to its ability to cross the blood-brain barrier.
- Application : In a patent disclosure, imidazo[1,2-a]pyridine derivatives were highlighted for their utility in treating neurodegenerative conditions by modulating P2X7 receptors, which are implicated in neuroinflammation .
Pharmacological Mechanisms
The pharmacological actions of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.
- Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It modulates receptor activity related to pain and inflammation.
Mechanism of Action
The mechanism of action of N’-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of pathogens. For example, its antituberculosis activity is attributed to its ability to inhibit the synthesis of mycolic acids, essential components of the bacterial cell wall .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is structurally related to other imidazo[1,2-a]pyridine carbohydrazide derivatives, differing primarily in the substituents on the phenyl ring or the heterocyclic core. Key analogs include:
Key Observations :
Physicochemical Properties
Available data for related compounds provide insights into trends:
Key Observations :
- Melting Points: Derivatives with nitro (NO₂) and chlorophenyl groups (e.g., 6o) exhibit higher melting points (>300°C) compared to methoxy-substituted analogs (6f, ~267°C), likely due to stronger intermolecular interactions .
- Elemental Analysis : The 4-chlorophenyl derivative (6o) shows higher carbon content (55.90% vs. 53.61% in 6a), reflecting the influence of substituents on molecular composition .
Key Observations :
- Electron-withdrawing groups (e.g., NO₂, Cl) may slightly reduce yields compared to electron-donating groups (e.g., OCH₃) due to increased steric hindrance .
Biological Activity
N'-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its antibacterial, anticancer, and enzyme inhibitory activities, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's chemical structure is defined by the imidazo[1,2-a]pyridine core, which is known for its bioactive potential. The presence of the 4-chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
1. Antibacterial Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit varying degrees of antibacterial activity. In one study, synthesized compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while other bacterial strains were less affected . The bioactivity can be attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit essential enzymatic functions.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Salmonella typhi | 10 µg/mL |
| 2 | Bacillus subtilis | 15 µg/mL |
| 3 | Escherichia coli | 50 µg/mL |
2. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. It was found to inhibit cell proliferation in several cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer), with IC50 values indicating significant cytotoxic effects at low concentrations.
| Cell Line | IC50 (µM) | Effectiveness (%) |
|---|---|---|
| HeLa | 12.5 | 54.25 |
| HepG2 | 15.0 | 38.44 |
These results suggest that the compound may induce apoptosis or interfere with cell cycle progression in cancer cells.
3. Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. Inhibition of these enzymes is crucial for therapeutic strategies targeting neurodegenerative diseases and urinary tract infections.
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| Acetylcholinesterase | 85 |
| Urease | 90 |
These findings indicate that this compound may serve as a lead compound for developing new therapeutics targeting these enzymes.
Case Studies
Case Study 1: Antibacterial Screening
In a comprehensive screening of various imidazo[1,2-a]pyridine derivatives, a subset including this compound was identified as one of the most potent antibacterial agents against Gram-positive bacteria. The study utilized disk diffusion methods to evaluate efficacy, confirming the compound's potential as an antibacterial agent.
Case Study 2: Anticancer Efficacy
A study focused on the anticancer properties of imidazo[1,2-a]pyridine derivatives revealed that those with electron-withdrawing groups like chlorophenyl exhibited enhanced cytotoxicity against HeLa cells. The mechanism was further investigated using flow cytometry to assess apoptosis markers.
Q & A
Basic: What are standard synthetic methodologies for preparing N'-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide?
Methodological Answer:
A five-component cascade reaction is a robust approach for synthesizing imidazo[1,2-a]pyridine derivatives. This method involves sequential steps:
- N,N-Acetal formation followed by Knoevenagel condensation and Michael addition .
- Imine–enamine tautomerization and N-cyclization to form the heterocyclic core.
- Use of environmentally benign solvents (e.g., water/ethanol mixtures) and functional group tolerance enhance practicality .
- Characterization via 1H/13C NMR and IR spectroscopy confirms structural integrity, with key absorption peaks (e.g., C=O stretch at ~1640–1730 cm⁻¹) .
Basic: How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- 1H NMR : Identify aromatic protons (δ 7.6–8.6 ppm) and hydrazide NH signals (δ ~10.6 ppm, broad singlet) .
- 13C NMR : Confirm carbonyl carbons (δ ~160–170 ppm) and aromatic carbons (δ ~110–150 ppm) .
- IR Spectroscopy : Detect C=O (1640–1730 cm⁻¹) and N-H stretches (3234–3454 cm⁻¹) .
- LC-MS/HRMS : Verify molecular ion peaks (e.g., m/z ~272–394) and isotopic patterns for chlorine-containing derivatives .
Advanced: How can multi-step synthetic routes be optimized for higher yields?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) or water/ethanol mixtures improve reaction efficiency .
- Catalyst-Free Conditions : Avoid side reactions by leveraging intramolecular cyclization under mild conditions .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 1–2 hours) and improve regioselectivity in imidazo[1,2-a]pyridine formation .
- Workup Strategies : Use trifluoroacetic acid (TFA) for selective deprotection or crystallization from methanol/water mixtures .
Advanced: How do tautomeric equilibria (imine-enamine) influence synthesis outcomes?
Methodological Answer:
- Imine–Enamine Tautomerization : Critical for forming the imidazo[1,2-a]pyridine core. Stabilize intermediates via hydrogen bonding or π-stacking interactions .
- pH Control : Acidic conditions favor imine formation, while basic conditions promote enamine intermediates .
- Spectroscopic Monitoring : Use in situ NMR to track tautomer ratios and adjust reaction parameters dynamically .
Biological Evaluation: What protocols assess antimicrobial activity for this compound?
Methodological Answer:
- Agar Diffusion/Broth Dilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to standard drugs (e.g., ciprofloxacin) .
- Structure–Activity Relationships (SAR) : Modify the 4-chlorophenyl substituent to enhance lipophilicity and membrane penetration .
- Cytotoxicity Screening : Use MTT assays on mammalian cells to ensure selectivity .
Structural Analysis: How does X-ray crystallography resolve molecular conformation?
Methodological Answer:
- Single-Crystal X-Ray Diffraction : Resolves bond lengths/angles (e.g., C-N bond ~1.34 Å) and torsion angles in the imidazo[1,2-a]pyridine core .
- Intermolecular Interactions : Identify C–H⋯N hydrogen bonds and π-stacking (3.5–4.0 Å spacing) that stabilize crystal packing .
- Thermal Parameters : Analyze anisotropic displacement parameters to confirm rigidity of the chlorophenyl moiety .
Data Contradictions: How to resolve discrepancies in spectral or crystallographic data?
Methodological Answer:
- Cross-Validation : Compare NMR shifts with computational predictions (DFT) or databases (e.g., CCDC) .
- Dynamic Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl3) or tautomerism in NMR assignments .
- Crystallographic Refinement : Use high-resolution data (R-factor < 0.05) and omit maps to resolve disordered regions .
Advanced: How do intermolecular interactions (π-stacking, H-bonding) affect physicochemical properties?
Methodological Answer:
- Solubility : Strong π-stacking in crystals reduces aqueous solubility but enhances thermal stability .
- Bioavailability : Hydrogen bonding with biological targets (e.g., enzyme active sites) improves binding affinity .
- Solid-State Fluorescence : Rigid packing arrangements minimize non-radiative decay, enhancing fluorescence quantum yield .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
